![molecular formula C10H14O4<br>CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2<br>C10H14O4 B180347 Ethylene glycol dimethacrylate CAS No. 12738-39-5](/img/structure/B180347.png)
Ethylene glycol dimethacrylate
Overview
Description
Ethylene glycol dimethacrylate is a diester formed by the condensation of two equivalents of methacrylic acid and one equivalent of ethylene glycol . It is commonly used as a crosslinking agent in the production of polymers and resins. This compound is known for its ability to enhance the mechanical properties of materials, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene glycol dimethacrylate is synthesized through the esterification of methacrylic acid with ethylene glycol. The reaction typically involves the use of a catalyst and an inhibitor to prevent premature polymerization. The process can be summarized as follows :
Reactants: Methacrylic acid and ethylene glycol.
Catalyst: Alkali metal salt or alkaline-earth metallic oxide/hydroxide.
Inhibitor: Monomethyl ether hydroquinone.
Reaction Conditions: The reaction is carried out under reflux conditions, with the temperature maintained between 88°C to 95°C.
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The use of continuous reactors and advanced distillation techniques ensures high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Ethylene glycol dimethacrylate primarily undergoes free radical polymerization reactions. It can also participate in crosslinking reactions with other monomers to form copolymers .
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Crosslinking Reactions: Often conducted in the presence of other monomers like methyl methacrylate.
Major Products Formed:
Hydrogels: Formed by the polymerization of this compound with other hydrophilic monomers.
Composites: Used to prepare hydroxyapatite/poly methyl methacrylate composites.
Scientific Research Applications
Polymer Production
Crosslinking Agent
EGDMA serves as a crucial crosslinking agent in the production of various polymers and copolymers. It enhances mechanical properties, heat resistance, and chemical resistance when combined with other monomers like methyl methacrylate (MMA) or styrene. The ability to form crosslinked networks is particularly significant in applications requiring durable materials, such as automotive components and industrial coatings .
Property | Without EGDMA | With EGDMA |
---|---|---|
Mechanical Strength | Low | High |
Heat Resistance | Moderate | High |
Chemical Resistance | Low | High |
Dental Materials
Restorative Dentistry
In dentistry, EGDMA is utilized in the formulation of dental composites and adhesives. It acts as a crosslinking agent that improves the strength and durability of resin-based restorations. EGDMA-based materials are favored for their biocompatibility and aesthetic qualities, making them suitable for various restorative procedures .
Case Study: Dental Adhesives
A study demonstrated that EGDMA-containing dental adhesives exhibited superior bonding strength compared to those without it, highlighting its importance in enhancing the longevity of dental restorations .
Coatings and Paints
Durability Enhancement
EGDMA is incorporated into coatings and paints to improve their durability, scratch resistance, and chemical resistance. These enhanced properties are crucial for applications in automotive, aerospace, and industrial sectors where materials are subjected to harsh environments .
Application | Functionality |
---|---|
Automotive Coatings | Scratch resistance |
Aerospace Coatings | Chemical resistance |
Industrial Coatings | Enhanced durability |
Medical Devices
Biocompatibility and Flexibility
In the medical field, EGDMA is used in producing various medical devices such as contact lenses, intraocular lenses, and medical tubing. Its role as a crosslinking agent in silicone elastomer formulations provides necessary biocompatibility and flexibility for these applications .
Case Study: Contact Lenses
Research indicates that EGDMA-based contact lenses demonstrate improved comfort and wearability due to their enhanced mechanical properties compared to traditional materials .
Drug Delivery Systems
Hydrogel Formulations
EGDMA is employed in creating hydrogels for drug delivery systems. Studies have shown that increasing the concentration of EGDMA in hydrogel formulations leads to decreased swelling and controlled drug release rates. This property is particularly beneficial for targeted drug delivery applications .
Data Table: Drug Release Behavior
EGDMA Concentration (%) | Swelling Ratio | Release Rate (mg/h) |
---|---|---|
0 | High | Fast |
5 | Moderate | Controlled |
10 | Low | Slow |
Electronics Manufacturing
Encapsulation Applications
In electronics, EGDMA is utilized for encapsulating electronic components to protect them from moisture and mechanical shock. Its application in epoxy resin formulations ensures reliability in demanding environments .
Mechanism of Action
Comparison with Similar Compounds
Diethylene glycol dimethacrylate: Similar in structure but with an additional ethylene glycol unit.
Polythis compound: Contains multiple ethylene glycol units, leading to higher molecular weight and different properties.
Uniqueness: this compound is unique due to its balance of reactivity and mechanical properties. It provides sufficient crosslinking without making the material too rigid or brittle, making it suitable for a wide range of applications .
Biological Activity
Ethylene glycol dimethacrylate (EGDMA) is a widely used crosslinking agent in polymer chemistry, particularly in the synthesis of hydrogels and dental materials. Its biological activity is of significant interest due to its applications in drug delivery systems, dental composites, and its potential cytotoxic effects. This article reviews the biological activity of EGDMA, focusing on its effects on drug release mechanisms, cytotoxicity, and biodegradation resistance.
Overview of EGDMA
EGDMA is a methacrylate compound that serves as a crosslinker in various polymeric applications. It enhances the mechanical properties and stability of polymers but raises concerns regarding its biological safety due to potential cytotoxic and genotoxic effects.
Drug Delivery Applications
Hydrogel Synthesis
EGDMA is commonly utilized in the development of hydrogels for drug delivery. Research indicates that increasing the concentration of EGDMA in hydrogels results in decreased swelling and reduced drug release rates. For instance, a study demonstrated that pH-sensitive acrylic acid-polyvinyl alcohol hydrogels synthesized with varying EGDMA concentrations exhibited a significant decrease in swelling ratio as EGDMA content increased, which was attributed to a reduction in network mesh size and increased stability of the hydrogel structure .
Table 1: Effect of EGDMA Concentration on Hydrogel Properties
EGDMA Concentration (%) | Swelling Ratio | Drug Release Rate |
---|---|---|
0 | High | High |
5 | Moderate | Moderate |
10 | Low | Low |
This controlled release mechanism makes EGDMA-crosslinked hydrogels suitable for targeted drug delivery applications, particularly for intestinal delivery systems .
Cytotoxicity and Genotoxicity
Cell Viability Studies
Studies have shown that EGDMA exhibits cytotoxic properties, particularly affecting human gingival fibroblasts (HGFs). In vitro assays indicated that exposure to EGDMA led to increased production of reactive oxygen species (ROS), resulting in DNA damage and apoptosis . The mechanisms underlying these effects include:
- Increased ROS Production : EGDMA exposure was linked to elevated intracellular ROS levels, which are known to induce oxidative stress and cellular damage.
- Cell Cycle Arrest : The compound caused cell cycle arrest at the G1/G0 phase, further contributing to reduced cell viability.
- DNA Damage : Comet assays revealed significant DNA damage that HGFs were unable to repair within a 120-minute observation period .
Table 2: Biological Effects of EGDMA on Human Gingival Fibroblasts
Biological Effect | Observation |
---|---|
Cell Viability | Decreased |
Apoptosis | Increased |
ROS Production | Elevated |
DNA Damage | Significant |
Biodegradation Resistance
Recent studies have explored the biodegradation resistance of polymers synthesized with EGDMA. In comparison to other methacrylate derivatives, such as ethylene glycol ethyl methacrylate (EGEMA), EGDMA showed higher material loss when exposed to bacterial degradation. Specifically, EGDMA exhibited an 18.9% loss of material compared to only 8.5% for EGEMA under similar conditions . This suggests that while EGDMA provides advantageous mechanical properties for dental applications, it may be more susceptible to degradation by oral bacteria.
Case Studies
- Hydrogel Drug Delivery System : A study developed pH-sensitive hydrogels using EGDMA for delivering metformin hydrochloride. The results indicated that increasing EGDMA concentrations not only decreased swelling but also reduced the drug release rate, demonstrating its potential for controlled drug delivery systems targeting specific sites within the gastrointestinal tract .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of EGDMA on HGFs and found significant increases in apoptosis rates and DNA damage. This research highlighted the need for careful consideration of residual monomer concentrations in dental materials to mitigate potential health risks associated with their use .
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZJERGLQHEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
25721-76-0, 9051-34-7, 25852-47-5 | |
Record name | Ethylene glycol dimethacrylate homopolymer | |
Source | CAS Common Chemistry | |
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Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer | |
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Record name | Polyethylene glycol dimethacrylate | |
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DSSTOX Substance ID |
DTXSID1026615 | |
Record name | Ethylene glycol dimethacrylate | |
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Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC] Light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |
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Boiling Point |
260, 260 °C | |
Record name | ETHYLENE METHACRYLATE | |
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Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Flash Point |
101 °C c.c. | |
Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Solubility |
> 10% in benzene, > 10% in ethanol, > 10% in ligroin, Solubility in water, g/l at 20 °C: 1.1 (slightly soluble) | |
Record name | ETHYLENE METHACRYLATE | |
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Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Density |
1.055 at 20 °C/20 °C, Relative density (water = 1): 1.05 | |
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Vapor Density |
Relative vapor density (air = 1): 6.8 | |
Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Vapor Pressure |
3.6 [mmHg], Vapor pressure, Pa at 20 °C: 478 | |
Record name | Ethylene glycol dimethacrylate | |
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CAS No. |
97-90-5 | |
Record name | Ethylene glycol dimethacrylate | |
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Record name | Ethylene methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |
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Record name | Ethylene glycol dimethacrylate | |
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Record name | GLYCOL DIMETHACRYLATE | |
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Melting Point |
-40 °C | |
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Retrosynthesis Analysis
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